REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].I[CH2:12][CH2:13][CH3:14]>>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH2:12][CH2:13][CH3:14])[CH:5]=[O:6]
|
Name
|
|
Quantity
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0.83 g
|
Type
|
reactant
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Smiles
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FC=1C=C(C=O)C=CC1O
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Name
|
|
Quantity
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1.16 mL
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Type
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reactant
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Smiles
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ICCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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according to reaction conditions
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Name
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|
Type
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product
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Smiles
|
FC=1C=C(C=O)C=CC1OCCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |